molecular formula C14H11Cl2NO2 B5731830 1,3-benzodioxol-5-yl(2,6-dichlorobenzyl)amine

1,3-benzodioxol-5-yl(2,6-dichlorobenzyl)amine

Cat. No. B5731830
M. Wt: 296.1 g/mol
InChI Key: PZRHWRWRRUMZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzodioxol-5-yl(2,6-dichlorobenzyl)amine is a chemical compound that has been the subject of extensive scientific research. This compound is known for its potential therapeutic properties and has been studied for its use in various applications.

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-yl(2,6-dichlorobenzyl)amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
1,3-benzodioxol-5-yl(2,6-dichlorobenzyl)amine has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit viral replication in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 1,3-benzodioxol-5-yl(2,6-dichlorobenzyl)amine in lab experiments is that it has been found to be relatively safe and non-toxic. However, one limitation is that more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on 1,3-benzodioxol-5-yl(2,6-dichlorobenzyl)amine. One area of research could be to further investigate its potential anti-inflammatory properties and its use in treating inflammatory diseases. Another area of research could be to study its potential as an anti-cancer agent and its use in cancer therapy. Additionally, more research is needed to understand its potential as an anti-viral agent and its use in treating viral infections.

Synthesis Methods

The synthesis of 1,3-benzodioxol-5-yl(2,6-dichlorobenzyl)amine involves the reaction of 2,6-dichlorobenzyl chloride with 1,3-benzodioxole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform.

Scientific Research Applications

1,3-benzodioxol-5-yl(2,6-dichlorobenzyl)amine has been studied for its potential therapeutic properties in various scientific research applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties.

properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-11-2-1-3-12(16)10(11)7-17-9-4-5-13-14(6-9)19-8-18-13/h1-6,17H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRHWRWRRUMZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5463940

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